Product packaging for 4-(3-Chlorophenyl)aniline(Cat. No.:CAS No. 5748-36-7)

4-(3-Chlorophenyl)aniline

Cat. No.: B1597083
CAS No.: 5748-36-7
M. Wt: 203.67 g/mol
InChI Key: PJRIDSFGNYBNEE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Biphenyl (B1667301) Chemistry

4-(3-Chlorophenyl)aniline is classified as both an aromatic amine and a biphenyl derivative. Aromatic amines are compounds that feature an amino group attached to an aromatic ring, and they are fundamental in many chemical syntheses. nih.gov Biphenyl compounds, characterized by two connected phenyl rings, are significant in materials science and pharmaceuticals due to their unique structural and electronic properties. nih.govontosight.ai

The presence of both the amine and the chloro-substituted biphenyl moieties makes this compound a valuable intermediate in organic synthesis. ontosight.ai Like other aromatic amines, it can undergo various chemical reactions, including those involving the amino group such as diazotization and acylation. ontosight.ai The biphenyl structure provides a scaffold for developing more complex molecules with potential applications in pharmaceuticals and the creation of new materials like polymers and dyes. ontosight.ai Research in this area includes the development of new catalytic methods, such as cobalt-catalyzed C-H functionalization, to modify biphenyl amines. acs.org

Scope and Significance of Academic Inquiry into Halogenated Anilines

Halogenated anilines, a class of compounds to which this compound belongs, are aromatic amines that contain one or more halogen atoms. ekb.eg These compounds are significant as they are widely used as intermediates in the production of various chemicals, including pesticides, herbicides, and pharmaceuticals. ekb.egsolubilityofthings.com

Academic research into halogenated anilines is driven by their industrial importance and their environmental and toxicological profiles. ekb.egoup.com The presence and position of halogen substituents can significantly influence the chemical and toxicological properties of the aniline (B41778) molecule. ekb.egnih.gov For instance, halogenation can affect the compound's reactivity and its potential to form disinfection byproducts in water treatment processes. acs.org Studies have explored the formation of haloacetonitriles and other byproducts from the chlorination of various anilines. acs.org Furthermore, research is ongoing to understand the metabolism and potential biological activities of halogenated anilines, which is crucial for developing new therapeutic agents and assessing their environmental impact. nih.govresearchgate.net

Synonyms and Accepted Nomenclature in Scholarly Literature

In scientific literature and chemical databases, this compound is identified by several synonyms and a systematic IUPAC name. This standardization is crucial for clear communication among researchers.

Nomenclature Type Name
IUPAC Name3'-Chloro-[1,1'-biphenyl]-4-amine
Common NameThis compound
Synonym4-Amino-3'-chlorobiphenyl
Synonym3'-Chlorobiphenyl-4-ylamine

This table presents the systematic and common names for the compound, facilitating its identification in academic and commercial contexts. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B1597083 4-(3-Chlorophenyl)aniline CAS No. 5748-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRIDSFGNYBNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373898
Record name 3'-Chloro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-36-7
Record name 3'-Chloro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches to 4-(3-Chlorophenyl)aniline and its Derivatives

The synthesis of this compound typically proceeds via the reduction of a suitable nitroaromatic precursor, 3-chloro-4'-nitrobiphenyl. This precursor can be synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling. Once the nitrobiphenyl intermediate is obtained, its subsequent reduction to the corresponding aniline (B41778) is a critical step.

Catalytic Hydrogenation Protocols for Precursors

Catalytic hydrogenation stands as a prominent and widely employed method for the reduction of nitroarenes to anilines due to its high efficiency and clean reaction profiles. This transformation involves the use of a catalyst, typically a transition metal, in the presence of a hydrogen source.

In recent years, there has been a significant push towards developing solvent-free and industrially scalable synthetic methods to minimize environmental impact and reduce costs. For the hydrogenation of chloronitrobenzenes, solvent-free conditions have been shown to be highly effective, leading to high selectivity and complete conversion of the starting material. google.comgoogle.com These processes are often carried out in the molten state of the nitro compound, which can be advantageous for industrial applications by eliminating the need for large volumes of solvents. google.com The use of robust and reusable catalysts is also a key factor in the scalability of these methods.

A process for manufacturing chlorinated aromatic amines involves the catalytic hydrogenation of the corresponding molten nitro compound in the presence of a dechlorination inhibitor. google.com This approach is particularly relevant for industrial-scale production as it avoids the use of solvents, simplifying product isolation and reducing waste.

Palladium-on-carbon (Pd/C) is a versatile and commonly used catalyst for the reduction of nitro groups. commonorganicchemistry.com It is known for its high activity and efficiency under relatively mild conditions. In the context of synthesizing chlorinated anilines, a key challenge is to prevent the undesired side reaction of dehalogenation. The selectivity of the hydrogenation can be influenced by various factors, including the choice of solvent, reaction temperature, and pressure.

The use of catalyst poisons, such as diphenylsulfide, can selectively reduce olefin and acetylene functionalities without causing hydrogenolysis of aromatic halogens, which is a significant advantage when dealing with halogenated nitroaromatics. organic-chemistry.org

CatalystSubstrateSolventTemperature (°C)Pressure (psig)Reaction Time (h)Yield (%)Reference
5% Sulphided Platinum on Charcoal2-Chloro-4-nitroanilineNone (molten)12014010>95 google.com
1% Platinum on Charcoal2,5-DichloronitrobenzeneNone (molten)90-95140395.6 google.com
Supported Palladium3-TrichlorovinylnitrobenzeneAlcoholic Acidic MediumAmbient15-105-- google.com

Raney Nickel is another widely used heterogeneous catalyst for the hydrogenation of nitro compounds. commonorganicchemistry.com It is generally more cost-effective than palladium-based catalysts and is effective for the reduction of a variety of functional groups. orgsyn.org When used for the hydrogenation of halonitroaromatic compounds, controlling the reaction conditions is crucial to minimize dehalogenation. unive.it

The activity and selectivity of Raney Nickel can be influenced by the presence of promoters or by modifying the catalyst preparation procedure. For instance, a Raney-type catalyst composed of a nickel, aluminum, and molybdenum alloy has been developed for the selective hydrogenation of halonitroaromatic compounds with minimal hydrodehalogenation. unive.it

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)pHProductReference
Raney Nickelp-ChloronitrobenzeneEthanol (B145695)50-703.04-3.555-64-Chloroaniline (B138754) unive.it
Raney Nickel/IronDinitrotoluene mixtureNot specifiedNot specifiedNot specifiedNot specifiedDiaminotoluene google.com

Nucleophilic Aromatic Substitution (SNAr) and Reductive Strategies

An alternative approach to forming the C-N bond in this compound involves nucleophilic aromatic substitution (SNAr) or other reductive coupling strategies.

Nucleophilic aromatic substitution is a viable pathway for the synthesis of diarylamines. This reaction typically requires an activated aryl halide, where an electron-withdrawing group (such as a nitro group) is present on the aromatic ring to facilitate nucleophilic attack. nih.gov For the synthesis of this compound, a potential SNAr approach could involve the reaction of a p-nitroaniline derivative with a 3-chlorophenyl halide. However, the reactivity of the aryl halide is a critical factor.

Reductive coupling strategies offer another avenue. For instance, the iron-catalyzed reductive coupling of nitroarenes with alkyl halides provides a method for amine synthesis that avoids the pre-reduction of the nitro group to an aniline. organic-chemistry.org While this specific methodology focuses on alkyl halides, the underlying principle of in-situ reduction and coupling could potentially be adapted for the synthesis of diarylamines.

Another strategy involves the reductive arylation of nitroarenes with chloroarenes. This transformation, enabled by palladium catalysts under reducing conditions, allows for the direct formation of diarylamines from readily available starting materials.

Role of Strong Bases and Polar Aprotic Solvents

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of base and solvent is critical and plays a multifaceted role in the catalytic cycle. semanticscholar.orgresearchgate.net

Strong Bases: Strong bases are instrumental in the activation of the organoboron species, a key step in the Suzuki-Miyaura reaction. researchgate.net The base, typically a carbonate, phosphate, or hydroxide (B78521), reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). semanticscholar.orgresearchgate.net This anionic boronate is more reactive towards the palladium center, facilitating the crucial transmetalation step where the organic group is transferred from boron to palladium. nih.gov The strength and concentration of the base can influence reaction selectivity, particularly when competing boronic acids are present. semanticscholar.orgresearchgate.net

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or acetonitrile (MeCN) can significantly influence the outcome of palladium-catalyzed couplings. nih.govresearchgate.net Their polarity can stabilize charged intermediates and transition states, which is particularly relevant in the oxidative addition step. nih.gov However, the effect of polar solvents is complex and not solely dependent on the dielectric constant. nih.govresearchgate.net Some coordinating polar aprotic solvents, such as DMF and DMSO, have been shown to favor certain reaction pathways over others, potentially by altering the nature of the active catalytic species. nih.gov The general tolerance of the Suzuki-Miyaura reaction to a wide range of solvents, including ethers and amides, underscores the robustness of this methodology, though optimization is often necessary for specific substrates. beilstein-journals.org

ComponentFunction in Cross-Coupling ReactionsExamples
Strong BaseActivates boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. semanticscholar.orgresearchgate.netK₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOt-Bu beilstein-journals.orgresearchgate.netmdpi.com
Polar Aprotic SolventStabilizes charged intermediates and transition states; can influence reaction selectivity by coordinating to the catalyst. nih.govresearchgate.netDMF, Acetonitrile (MeCN), DMSO, THF, Toluene (B28343) nih.govlibretexts.org

Condensation and Subsequent Derivatization Reactions

This compound, with its primary amino group, is a versatile precursor for a variety of derivatives, often prepared through condensation reactions.

The reaction of this compound with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comadvancechemjournal.com This condensation reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. chemistrysteps.com The reaction is often catalyzed by a small amount of acid. redalyc.org The formation of these imine linkages is a powerful tool for creating more complex molecules with a wide range of applications. For instance, Schiff bases derived from substituted anilines and various aldehydes have been synthesized and studied for their potential biological activities. ijcrcps.comjocpr.com The mechanism involves several equilibrium steps, and the removal of water drives the reaction toward the imine product. masterorganicchemistry.com

In more elaborate synthetic sequences, this compound can be either a product of or a starting material for multi-step processes involving chlorination and reduction. For example, a synthetic route to a related compound, 2-(4'-chlorophenyl)aniline, involves the nitration of biphenyl (B1667301), followed by a chlorination step, and finally, the reduction of the nitro group to an amine. google.com In this sequence, a chlorination reaction is performed on 2-nitrobiphenyl (B167123), followed by a reduction step, commonly using a reducing agent like hydrogen gas with a Raney Nickel catalyst, to yield the final aniline product. google.com Such multi-step syntheses are common in the preparation of complex pharmaceutical intermediates where specific substitution patterns are required. nih.govuva.nl

Cross-Coupling Methodologies for Biphenyl Systems

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C and C-N bonds, forming the backbone of biphenyl systems like this compound. yonedalabs.comtcichemicals.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. yonedalabs.comtcichemicals.com To synthesize this compound, one could envision coupling 3-chlorophenylboronic acid with a 4-haloaniline (e.g., 4-bromoaniline) or, conversely, coupling a boronic acid derivative of aniline with 1-bromo-3-chlorobenzene (B44181). The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.comnih.gov The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

Reaction StepDescription
Oxidative AdditionThe organohalide reacts with the Pd(0) catalyst, which inserts into the carbon-halogen bond to form a Pd(II) complex. libretexts.org
TransmetalationThe organic group from the activated boronate species is transferred to the Pd(II) complex, displacing the halide. nih.gov
Reductive EliminationThe two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a direct route to aryl amines. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. scispace.com To synthesize this compound, this methodology could be applied by coupling 3-chloro-4'-bromo-1,1'-biphenyl with an ammonia equivalent or by coupling 4-bromo-3-chlorobiphenyl with aniline, although the latter would result in a triphenylamine derivative. A more direct route involves coupling an aryl halide, such as 3-chlorobromobenzene, with aniline. wikipedia.org The development of specialized ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of aryl halides, including less reactive aryl chlorides, with various amines. berkeley.eduacs.orgresearchgate.net The reaction typically requires a strong base, such as sodium tert-butoxide, to deprotonate the amine or its complex with palladium. beilstein-journals.org

Reductive Amination Routes

Reductive amination is a versatile and widely used method for the formation of amines, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate, followed by reduction to the corresponding amine. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of this compound, this could theoretically involve the reaction between 3-chlorobenzaldehyde and aniline, or 4-aminobenzaldehyde and 3-chloroaniline (B41212).

The process is typically carried out as a one-pot reaction where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.org The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or a Schiff base). This imine is subsequently reduced to the final amine product. libretexts.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Sodium triacetoxyborohydride is also a common choice, though it is sensitive to water and typically used in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com For less reactive substrates, Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be added to facilitate the initial condensation step. commonorganicchemistry.comresearchgate.net

The general conditions for reductive amination are summarized in the table below.

ReagentsReducing AgentSolventAdditives
Carbonyl Compound + AmineNaBH₃CNMethanol (B129727) (MeOH)Lewis Acids (e.g., Ti(OiPr)₄, ZnCl₂)
Carbonyl Compound + AmineNaBH(OAc)₃Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Acetic Acid
Carbonyl Compound + AmineNaBH₄Methanol (MeOH), Ethanol (EtOH)N/A (added after imine formation)

This table presents common conditions for reductive amination reactions. masterorganicchemistry.comcommonorganicchemistry.com

Dehalogenation Strategies and Selectivity Control

Dehalogenation reactions, particularly those involving transition-metal catalysis, offer another powerful route to C-N bond formation and the synthesis of diarylamines. These methods often fall under the umbrella of cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org In the context of synthesizing this compound, this would typically involve the coupling of 3-chloroaniline with a phenyl halide or vice-versa.

However, a direct dehalogenation strategy can also be envisioned where a di-halogenated precursor is selectively reduced. More commonly, catalytic systems are used to facilitate the coupling of an aryl halide with an amine, which involves a net dehalogenation of the aryl halide and formation of a new C-N bond. Palladium-based catalysts are frequently employed for these transformations. organic-chemistry.orgorganic-chemistry.org

Selectivity can be a significant challenge in these reactions, especially when multiple reactive sites are present. The choice of catalyst, ligand, base, and reaction conditions plays a critical role in controlling the outcome. For instance, certain catalytic systems show high selectivity for the reduction of aryl bromides and iodides over chlorides. organic-chemistry.org In reactions involving substrates with multiple halogen atoms, careful optimization is required to achieve selective mono-arylation.

Photoredox catalysis has emerged as a modern tool for aromatic substitution, where a photocatalyst, upon irradiation, can initiate a single-electron transfer process to generate an aryl radical from an aryl halide. This radical can then react with an amine. mdpi.com

Mechanistic Investigations of Reaction Pathways

A deeper understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting reactivity. The following sections explore the mechanistic details of the anilino-dechlorination process.

Anilino-Dechlorination Mechanisms and Substituent Effects

The reaction of a chlorobenzene (B131634) derivative with an aniline to form a diarylamine is a classic example of nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the aryl halide can significantly activate the ring towards nucleophilic attack. libretexts.org

The general SNAr mechanism involves two steps:

Addition: The nucleophile (aniline) attacks the carbon atom bearing the leaving group (chloride), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In this step, the aromaticity of the ring is temporarily lost.

Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product. libretexts.org

The nature and position of substituents on both the aniline and the chlorobenzene ring have a profound impact on the reaction rate. Electron-donating groups on the aniline increase its nucleophilicity, thereby accelerating the initial addition step. Conversely, electron-withdrawing groups on the aniline decrease its nucleophilicity and slow down the reaction. ias.ac.in On the chlorobenzene ring, electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilize the negative charge of the Meisenheimer complex through resonance, thus increasing the reaction rate. libretexts.org A meta-substituent offers less stabilization. libretexts.org

For most SNAr reactions, the initial addition of the nucleophile is the rate-determining step because it involves the disruption of the aromatic system, which is energetically costly. nih.gov Evidence for this comes from the "element effect," where the reactivity order of aryl halides is often F > Cl > Br > I. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. If the departure of the halide were rate-determining, the opposite trend (I > Br > Cl > F) would be expected, as iodide is the best leaving group. nih.gov

Kinetic studies on the reactions of substituted anilines with activated aryl halides have been performed to elucidate these mechanisms. The rates of reaction are influenced by the substituents on the aniline, and linear free-energy relationships, such as the Hammett equation, are often used to quantify these effects. ias.ac.inrsc.org

The transition state of the rate-determining step in an SNAr reaction can be probed using kinetic studies. Brönsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile, are valuable tools in this regard. The slope of the Brönsted plot, denoted as βnuc, provides insight into the degree of bond formation in the transition state. nih.govresearchgate.net

A large βnuc value (approaching 1) suggests that the transition state is product-like, with a significant degree of bond formation between the nucleophile and the aromatic ring. For example, a study of the reaction of aniline derivatives with 2-chloro-5-nitropyrimidine yielded a βnuc value of 0.83, indicating a transition state where the C-N bond is substantially formed. nih.gov Conversely, a small βnuc value suggests an early, reactant-like transition state.

These plots can sometimes be non-linear or "split," which can indicate a change in the rate-determining step or different transition state structures for different groups of nucleophiles. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can also be employed to model the transition states and intermediates along the reaction pathway, providing further mechanistic insights. researchgate.net

Aminolysis Reaction Kinetics and Tetrahedral Intermediates

In some cases, particularly with highly reactive nucleophiles and substrates, the breakdown of the tetrahedral intermediate can become the rate-limiting step. This can be influenced by factors such as the basicity of the amine and the nature of the leaving group. Kinetic studies involving deuterated amine nucleophiles (kH/kD kinetic isotope effect) can provide evidence for the nature of the transition state and the involvement of proton transfers in the mechanism. rsc.org The observation of a normal kinetic isotope effect (kH/kD > 1) can suggest a hydrogen-bonded cyclic transition state. rsc.org

The general mechanism and the central role of the tetrahedral intermediate are depicted below:

StepDescriptionIntermediate/Product
1. Nucleophilic AttackThe aniline nitrogen attacks the carbon bearing the chlorine atom.Formation of a zwitterionic tetrahedral intermediate (Meisenheimer complex).
2. Proton TransferA base (e.g., another molecule of aniline) removes a proton from the nitrogen.Formation of an anionic tetrahedral intermediate.
3. Leaving Group ExpulsionThe chloride ion is eliminated, and the aromaticity of the ring is restored.Formation of the final product, this compound.

This table outlines the key steps in the aminolysis reaction leading to the formation of a diarylamine via an SNAr mechanism.

Acid-Catalyzed Amination: Protonation Effects and SNAr Pathways

Acid-catalyzed amination of aryl halides, such as precursors to this compound, can proceed through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The addition of an acid catalyst is crucial for activating the substrate. In this mechanism, the heteroaromatic ring is transiently protonated or activated through hydrogen bonding, which lowers the energy barrier for the nucleophilic attack at the carbon atom bearing the halogen. acs.org This activation increases the electrophilicity of the ring, making it more susceptible to reaction with a nucleophile like an aniline derivative.

The efficiency and rate of acid-catalyzed amination are highly dependent on both the concentration of the acid catalyst and the choice of solvent. Studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline reveal a clear correlation between the amount of HCl and the initial reaction rate. acs.orgpreprints.org

Acid Amount: Without any acid, the reaction is exceedingly slow. The introduction of even small amounts of HCl provides a catalytic effect, and the initial rate of the reaction generally increases with a higher concentration of the acid. acs.orgpreprints.org However, a high concentration of acid can be detrimental. It leads to excessive protonation of the nucleophilic amine, rendering it inactive and leaving the solvent to act as a competing nucleophile, which promotes the formation of side products. acs.org Therefore, a compromise, such as using 0.1 equivalents of acid, can provide a good balance between initiating the reaction promptly and suppressing the formation of unwanted byproducts. acs.org

Solvent Choice: The reaction solvent plays a significant role. A study evaluating water and various alcoholic solvents (Methanol, Ethanol, 2-Propanol) found that the reaction rate was highest in water. preprints.org More polar solvents may be better at stabilizing the polar transition state of the SNAr reaction. An alternative explanation is that highly polar solvents are more effective at hydrogen bonding with the released HCl, which shifts the amine-ammonium ion equilibrium to favor the more reactive, neutral amine nucleophile. acs.org

Table 1: Effect of HCl Amount on Reaction Conversion

Reaction: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline in Ethanol.

HCl (equivalents) Conversion after 1h (%)
0 0
0.1 15
0.5 30

This table is generated based on data reported in studies on analogous acid-catalyzed amination reactions. acs.orgpreprints.org

A common competing reaction in acid-catalyzed aminations is solvolysis, where the solvent molecule acts as the nucleophile instead of the intended amine. This is particularly prevalent when using high concentrations of acid, which deactivates the amine nucleophile through protonation. acs.org For instance, when the reaction is carried out in ethanol, the corresponding 4-ethoxy side product can be formed. acs.org

Nucleophilic Catalysis in Imine Formation (e.g., Aniline-Catalyzed Oxime/Hydrazone Formation)

Aniline and its derivatives, such as this compound, can function as highly effective nucleophilic catalysts in the formation of imines, particularly oximes and hydrazones, at physiological pH. nih.govrsc.org This catalysis is crucial for bioconjugation and dynamic covalent chemistry, where mild reaction conditions are essential. nih.govresearchgate.net

The mechanism of aniline catalysis involves the initial rapid reaction of the aniline with an aldehyde or ketone to form a protonated Schiff base or iminium ion intermediate. rsc.org This intermediate is significantly more electrophilic and thus more reactive toward weak nitrogen nucleophiles (like hydroxylamines or hydrazines) than the original carbonyl compound. rsc.org The subsequent step is a transimination, where the α-effect nucleophile attacks the activated iminium ion, leading to the formation of a tetrahedral intermediate which then collapses to yield the final, stable oxime or hydrazone product and regenerates the aniline catalyst. rsc.orgnih.gov The rate-limiting step in these reactions is often the dehydration of an intermediate, a process that aniline catalysis accelerates. nih.gov Electron-rich para-substituted anilines have been shown to be superior catalysts for these transformations. rsc.orgsemanticscholar.orgacs.org

Photolytic Generation and Reactivity of Aryl Cations

Aryl cations can be generated from aryl halides, including chlorobenzene derivatives, through photolysis (heterolytic cleavage) in polar solvents. nih.govacs.orguniversiteitleiden.nl This photochemical method provides a convenient and mild way to access these highly reactive intermediates, which are otherwise difficult to generate thermally. researchgate.netrsc.org The irradiation of an aryl halide in a polar medium, such as methanol or 2,2,2-trifluoroethanol, can induce the heterolysis of the carbon-halogen bond, yielding an aryl cation and a halide anion. nih.govacs.org

The efficiency and pathway of the reaction (homolytic vs. heterolytic cleavage) can be influenced by the solvent. In non-polar solvents, a homolytic pathway leading to aryl radicals is often favored, resulting in reductive dehalogenation. In contrast, polar, protic solvents promote the heterolytic pathway required for aryl cation formation. nih.govacs.org

Computational and experimental studies have revealed that photochemically generated phenyl cations can exist in different electronic spin states, primarily as a singlet or a triplet. researchgate.netrsc.orgnih.gov The triplet phenyl cation has a π⁵σ¹ electronic structure, where the positive charge and radical character are distinct. nih.gov This triplet state is characterized by a unique combination of carbocation and diradical properties, leading to distinct reactivity compared to the singlet state. nih.gov

The stability and reactivity of the triplet cation are influenced by substituents on the aromatic ring. Electron-donating groups can favor the formation and chemistry of the triplet cation. researchgate.netrsc.org The triplet cation's interaction with nucleophiles is spin-dependent; it interacts favorably with π nucleophiles (like alkenes) through its singly occupied σ(sp²) orbital but forms only weak complexes with n nucleophiles (like alcohols or nitriles), which interact with the cation's π molecular orbitals. nih.gov

Once generated, the aryl cation is a potent electrophile and can undergo several reaction pathways.

Electrophilic Substitution: The triplet aryl cation readily adds to π nucleophiles such as alkenes and other aromatic rings. nih.govacs.org This reaction proceeds via an electrophilic attack, leading to the formation of new carbon-carbon bonds and arylated products. wikipedia.orgbyjus.commasterorganicchemistry.com For example, the photochemically generated 4-methoxyphenyl cation has been shown to react with 2,3-dimethyl-2-butene, cyclohexene, and benzene to yield the corresponding arylated compounds. nih.govacs.org This pathway is a powerful tool for metal-free arylation reactions. researchgate.net

Reduction Pathways: In the absence of a suitable nucleophilic trap, or in solvents that can act as hydrogen donors, a common fate for photogenerated aryl species is reductive dehalogenation. nih.govacs.org This can occur through a homolytic pathway, where an aryl radical is formed and subsequently abstracts a hydrogen atom from the solvent. nih.gov Even when cations are formed, subsequent electron transfer processes can lead to radicals, ultimately resulting in the reduced (dehalogenated) aromatic compound. researchgate.net

Reactivity of Chloromethyl Group in Cross-Coupling and Diversification

The this compound scaffold can be functionalized through the introduction of a chloromethyl group (-CH₂Cl) onto one of its aromatic rings. This process, known as chloromethylation, transforms the parent molecule into a more reactive intermediate, opening up extensive possibilities for further molecular diversification. The chloromethyl group is a versatile electrophilic handle, susceptible to nucleophilic substitution and a valuable precursor for various cross-coupling reactions.

The primary utility of the chloromethyl group in this context is its role as a linchpin for building more complex molecules. While not directly used in most metal-catalyzed cross-coupling reactions, it can be readily converted into functionalities that are. For instance, it can be transformed into a boronic ester, which is an ideal partner in the widely used Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govyoutube.comorganic-chemistry.orgnih.gov

Diversification of the chloromethylated this compound is not limited to Suzuki-Miyaura coupling. The reactive C-Cl bond allows for a range of transformations, enabling the synthesis of a diverse library of derivatives from a single intermediate. This strategic approach is crucial in fields like medicinal chemistry and materials science for generating novel compounds with varied properties.

Table 1: Potential Diversification Reactions of a Chloromethylated this compound Intermediate This table is interactive. You can sort and filter the data.

Reaction Type Reagent Resulting Functional Group Potential Application
Nucleophilic Substitution Sodium azide (NaN₃) Azidomethyl (-CH₂N₃) Precursor for amines or triazoles
Nucleophilic Substitution Sodium cyanide (NaCN) Cyanomethyl (-CH₂CN) Chain extension, precursor for acids
Williamson Ether Synthesis Sodium phenoxide (NaOPh) Phenoxymethyl ether (-CH₂OPh) Introduction of aryl ether moieties
Esterification Sodium acetate (B1210297) (CH₃COONa) Acetoxymethyl ester (-CH₂OAc) Protection or property modification
Arbuzov Reaction Triethyl phosphite (P(OEt)₃) Diethylphosphonatomethyl Precursor for Horner-Wadsworth-Emmons

| Conversion to Boronic Ester | Pinacolborane | Pinacol boronate ester | Suzuki-Miyaura cross-coupling |

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to reduce the environmental impact of chemical processes through innovative design. For the synthesis of this compound and its derivatives, these approaches focus on minimizing hazardous waste, reducing energy consumption, and using more sustainable materials.

Traditionally, organic synthesis has relied heavily on volatile and often toxic organic solvents. A key green chemistry initiative is the replacement of these solvents with water. Water is an ideal green solvent as it is non-toxic, non-flammable, inexpensive, and readily available. tandfonline.com Condensation reactions, which are fundamental for building molecules like imines or amides from anilines, can be performed efficiently in aqueous media. researchgate.netrsc.org

Studies have shown that some condensation reactions of anilines and aldehydes can proceed in high-temperature water without the need for any acid catalysts. tandfonline.com The unique properties of water at elevated temperatures can facilitate reactions that would typically require harsh conditions or catalysts in organic solvents. tandfonline.com Furthermore, performing reactions "on-water," where insoluble reactants are vigorously stirred in an aqueous suspension, has been shown to accelerate reaction rates for certain processes, including conjugate additions of anilines. rsc.org The use of water also simplifies product isolation, as organic products often precipitate and can be collected by simple filtration. researchgate.netrsc.org

Table 2: Advantages of Water as a Reaction Medium in Aniline Chemistry This table is interactive. You can sort and filter the data.

Feature Description Environmental/Process Benefit Reference
Safety Non-flammable and non-toxic. Reduces risks of fire and exposure to hazardous materials. tandfonline.com
Cost Abundant and inexpensive. Lowers overall process costs. tandfonline.com
Catalysis Can act as a catalyst at high temperatures. Eliminates the need for potentially corrosive or polluting acid catalysts. tandfonline.com
Work-up Organic products are often insoluble. Simplifies product isolation via filtration, reducing solvent waste. researchgate.netrsc.org

| Rate Acceleration | "On-water" effect can enhance reaction rates. | Increases process efficiency and throughput. | rsc.org |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes. This technique frequently results in higher product yields and improved purity, minimizing the formation of byproducts.

The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds and other derivatives from aniline precursors. The efficiency of microwave heating can reduce energy consumption and allows for rapid screening of reaction conditions, accelerating the discovery of new derivatives of this compound. The comparison between conventional and microwave-assisted methods consistently demonstrates the superiority of the latter in terms of speed and efficiency.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Heterocycle Synthesis Hours Minutes Often significant N/A
Quinazoline (B50416) Synthesis N/A N/A Demonstrated advantage N/A
Aminothiazole Synthesis N/A Couple of minutes High yields achieved N/A

Grindstone chemistry, a form of mechanochemistry, represents a significant advancement in solvent-free synthesis. chowgules.ac.in This technique involves the grinding of solid reactants together in a mortar and pestle or a mechanical ball mill, initiating chemical reactions through mechanical force rather than thermal energy in a solvent. chowgules.ac.inyoutube.com This approach aligns perfectly with the goals of green chemistry by drastically reducing or completely eliminating the need for solvents, which are a primary source of chemical waste.

This method offers numerous benefits, including faster reaction kinetics, high yields, and often avoids the need for complex work-up procedures. chowgules.ac.in Mechanochemical methods have been successfully applied to a variety of transformations, including the synthesis of biphenyl compounds and reactions involving anilines. mdpi.combeilstein-archives.org For the synthesis of this compound derivatives, grindstone chemistry could be applied to condensation or cross-coupling reactions, offering a cleaner, more efficient, and atom-economical alternative to traditional solution-phase methods.

Table 4: Key Features and Benefits of Grindstone Chemistry This table is interactive. You can sort and filter the data.

Feature Description Advantage Reference
Solvent-Free Reactions are conducted with minimal or no solvent. Drastically reduces chemical waste and environmental impact. chowgules.ac.inmdpi.com
Energy Input Mechanical force drives the reaction. Can access different reaction pathways than thermal methods. youtube.com
Reaction Rate Often faster than solution-based reactions. Increases process efficiency and throughput. chowgules.ac.in
Work-up Products are often formed in a pure, solid state. Simplifies purification, reducing the need for chromatography. chowgules.ac.in
Selectivity Can offer different chemo-, regio-, or stereo-selectivity. Provides better control over the reaction outcome. chowgules.ac.in

| Accessibility | Can enable reactions not easily achieved in solution. | Expands the scope of possible synthetic transformations. | chowgules.ac.in |

Based on a thorough review of the available search results, detailed experimental or theoretical spectroscopic data specifically for the compound This compound (also known as 3'-Chloro-[1,1'-biphenyl]-4-amine ) is not available. The provided sources contain information on related but structurally distinct molecules such as 4-chloroaniline, 3-chlorobiphenyl, and other aniline derivatives.

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the advanced spectroscopic characterization of this compound as required by the detailed outline. The creation of data tables for FT-IR, FT-Raman, PED, ¹H NMR, and ¹³C NMR would be speculative and would not adhere to the strict requirement for factual, research-based content for the specified compound.

Advanced Spectroscopic Characterization Techniques

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule upon interaction with ultraviolet and visible light.

The UV-Vis spectrum of 4-(3-chlorophenyl)aniline is dictated by the electronic structure of its two aromatic rings and the influence of the amino (-NH₂) and chloro (-Cl) substituents. The primary electronic transitions observed are of the π → π* type, originating from the conjugated π-systems of the phenyl rings. researchgate.netresearchgate.net These transitions typically occur in the UV region and are responsible for the compound's strong absorption of ultraviolet light.

The aniline (B41778) moiety contains a nitrogen atom with a lone pair of electrons, which can participate in n → π* transitions. However, these are often less intense and can be masked by the stronger π → π* absorptions. uomustansiriyah.edu.iq The amino group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore (the phenyl rings). uomustansiriyah.edu.iq Its electron-donating nature tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted biphenyl (B1667301). uomustansiriyah.edu.iq For example, aniline itself exhibits absorption peaks around 230 nm and 280 nm. researchgate.net

Table 1: Expected Electronic Transitions in this compound

Transition Type Chromophore Expected Wavelength Region
π → π* Phenyl rings 200-300 nm
n → π* Amino group (-NH₂) ~280-350 nm (often overlapped)

The fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength are highly dependent on the molecular structure and environment. The presence of the electron-donating amino group can enhance fluorescence, while the heavy chlorine atom may decrease it through enhanced intersystem crossing to the triplet state, a process that quenches fluorescence. mdpi.com

The photophysical properties, such as the fluorescence lifetime (the average time the molecule spends in the excited state), are also critical parameters. For many organic fluorophores, lifetimes are typically in the nanosecond range. mdpi.com The Stokes shift, which is the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em), provides insight into the structural changes that occur in the excited state. A larger Stokes shift is often observed in polar solvents due to solvent relaxation around the excited-state dipole moment. mdpi.com

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of this compound (C₁₂H₁₀ClN) is 203 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 203.

A key characteristic feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), there will be two molecular ion peaks: one at m/z 203 (corresponding to the molecule containing ³⁵Cl) and another at m/z 205 (for the molecule with ³⁷Cl). The intensity ratio of the M⁺˙ to the (M+2)⁺˙ peak is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aromatic amines and halogenated compounds include:

Loss of Chlorine: Cleavage of the C-Cl bond can lead to a fragment ion. For this compound, the loss of a Cl radical (mass 35 or 37) would result in a peak at m/z 168.

Loss of HCl: Elimination of a neutral HCl molecule (mass 36) could produce a fragment at m/z 167.

Ring Fragmentation: The aromatic rings can also fragment, leading to a complex pattern of smaller ions. libretexts.orglibretexts.org Cleavage adjacent to the amine group (alpha-cleavage) is also a common pathway for amines. youtube.com

Based on data for the isomeric compound 4-chloro-N-phenylaniline, the most prominent peaks are expected at m/z 203, 205, and 167, corresponding to the molecular ion, its isotope, and a key fragment, respectively. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Identity Description
203 [C₁₂H₁₀³⁵ClN]⁺˙ Molecular Ion (M⁺˙)
205 [C₁₂H₁₀³⁷ClN]⁺˙ Molecular Ion Isotope ((M+2)⁺˙)

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of closely related structures provides insight into its likely solid-state conformation and packing.

The crystal system and space group describe the symmetry of the unit cell, the smallest repeating unit of a crystal lattice. Organic molecules like substituted anilines often crystallize in common crystal systems such as monoclinic or orthorhombic. For example, the related compound 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another derivative, 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, adopts an orthorhombic system with space group Pbca. sunway.edu.my It is plausible that this compound would crystallize in one of these lower-symmetry systems. The specific system and space group are determined by the way the molecules pack together to achieve the most stable arrangement.

Table 3: Crystallographic Data for a Related Aniline Derivative

Parameter 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net
Crystal System Monoclinic
Space Group C2/c
a (Å) 27.228(5)
b (Å) 11.380(2)
c (Å) 9.3775(16)
β (°) 95.733(2)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor. It can form N-H···N hydrogen bonds with the amine group of a neighboring molecule or potentially N-H···Cl bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

π-π Stacking: The two electron-rich phenyl rings can interact with those of adjacent molecules through π-π stacking. These interactions, which can be in a face-to-face or offset arrangement, are crucial in stabilizing the crystal lattice. nih.gov

C-H···π Interactions: The hydrogen atoms on the phenyl rings can act as weak donors in C-H···π interactions, where they are attracted to the π-electron cloud of a neighboring aromatic ring. sunway.edu.my

Halogen Bonding: The chlorine atom can potentially act as a halogen bond donor or acceptor, though this is generally a weaker interaction.

The interplay of these various forces dictates the final crystal structure, influencing physical properties such as melting point and solubility. The analysis of these interactions is fundamental to understanding the supramolecular chemistry of this compound.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis is a crucial technique used to determine the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides valuable information, including the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

While specific TGA data for this compound is not available, studies on analogous compounds can offer some general insights. For instance, research on polymers incorporating a meta-chlorophenyl moiety, such as Poly(N-(meta-chlorophenyl) maleimide), has detailed multi-step degradation processes. Similarly, thermal analysis of other chlorinated aromatic compounds, like 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has also been reported, indicating thermal stability up to certain temperatures. However, the thermal behavior of a molecule is highly dependent on its specific structure, including the substitution pattern on the aromatic rings and the nature of the linkages between them. Therefore, without direct experimental TGA data for this compound, any discussion of its thermal properties would be speculative.

To accurately characterize the thermal stability of this compound, experimental TGA would need to be performed. The resulting data would typically be presented in a table summarizing key decomposition parameters.

Table 1: Hypothetical TGA Data for this compound (Note: The following table is for illustrative purposes only and does not represent actual experimental data.)

Parameter Value
Onset Decomposition Temp. (Tonset) -
Temperature of Max. Decomposition -
Mass Loss (%) - Step 1 -
Mass Loss (%) - Step 2 -

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 4-(3-Chlorophenyl)aniline, a variety of methods are utilized to predict its behavior and properties at the atomic level.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. Its balance between accuracy and computational cost makes it particularly suitable for studying medium-sized organic molecules like this compound. The selection of the functional and basis set is crucial for obtaining reliable results.

Commonly employed functionals for such analyses include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering good performance for a wide range of chemical systems. The M06-2X functional, a hybrid meta-GGA functional, is often chosen for its improved description of non-covalent interactions.

The choice of basis set, which is a set of mathematical functions used to represent the electronic wave function, is equally important. The Pople-style basis set, 6-311G++(d,p), is frequently used in these calculations. This basis set is of a split-valence, triple-zeta quality and is augmented with diffuse functions (++) on heavy atoms and polarization functions (d,p) on both heavy and hydrogen atoms. These additions are critical for accurately describing the electron distribution, especially in systems with lone pairs and pi-conjugated systems, and for modeling weak intermolecular interactions.

Ab Initio and Semi-Empirical Approaches

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than DFT and ab initio methods, they can be useful for preliminary studies of larger molecular systems or for dynamic simulations where computational efficiency is paramount.

Conformational Analysis and Optimized Molecular Geometry

The three-dimensional structure of this compound is not rigid, with rotation possible around the C-C bond connecting the two phenyl rings and the C-N bond. Conformational analysis is therefore essential to identify the most stable arrangement of the atoms in space, known as the optimized molecular geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Calculated Value
Bond Length C-Cl 1.74 Å
C-N 1.40 Å
C-C (inter-ring) 1.49 Å
Bond Angle C-C-Cl 120.1°
C-C-N 121.5°
Dihedral Angle C-C-C-C (inter-ring) 38.5°

Note: These are illustrative values and the actual values would be obtained from specific computational studies.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical reactivity. Computational methods provide several descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The distribution of the HOMO and LUMO across the molecule can reveal regions susceptible to electrophilic and nucleophilic attack, respectively, and can also indicate the possibility of intramolecular charge transfer (ICT) upon electronic excitation. In this compound, the amino group is expected to be a strong electron-donating group, influencing the energy and localization of the HOMO, while the chlorophenyl ring will act as an electron-accepting moiety, influencing the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Parameter Energy (eV)
EHOMO -5.8
ELUMO -1.2
Energy Gap (ΔE) 4.6

Note: These are illustrative values and the actual values would be obtained from specific computational studies.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms. In this compound, the nitrogen atom of the amino group is expected to be a region of high negative potential.

Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the region around the chlorine atom are likely to exhibit positive electrostatic potential. The MEP surface provides a clear and intuitive picture of the molecule's reactivity towards charged or polar species.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions, which are crucial for understanding molecular stability. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures, making the electronic interactions more intuitive.

For a molecule like this compound, NBO analysis identifies key donor-acceptor interactions that contribute to its stability. The primary interactions involve the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. nih.gov Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Key interactions typically observed in such aromatic systems include:

π → π* interactions: Delocalization of electrons from the π bonds of one aromatic ring to the antibonding π* orbitals of the other ring or within the same ring.

n → π* interactions: The lone pair (n) of the nitrogen atom in the aniline (B41778) group can delocalize into the antibonding π* orbitals of the adjacent phenyl ring. This interaction is fundamental to the electronic properties of aniline derivatives. acadpubl.eu

n → σ* interactions: Lone pair electrons can also delocalize into antibonding sigma (σ) orbitals, though these interactions are generally weaker than n → π transitions.

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a primary indicator of chemical stability. A larger gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Based on the HOMO and LUMO energies, several key descriptors are calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. ekb.eg

These descriptors for this compound allow for a theoretical prediction of its behavior in chemical reactions, indicating whether it is more likely to act as an electron donor or acceptor.

DescriptorFormulaSignificance
Electronegativity (χ)(I + A) / 2Measures electron-attracting tendency.
Chemical Hardness (η)(I - A) / 2Indicates resistance to charge transfer.
Chemical Softness (S)1 / ηIndicates reactivity; inverse of hardness.
Electrophilicity Index (ω)χ² / (2η)Quantifies electrophilic character.

Spectroscopic Property Simulations and Validation

Theoretical Vibrational Spectra Prediction (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) are simulated using DFT calculations, typically with the B3LYP functional. nih.gov These simulations provide the harmonic vibrational frequencies corresponding to the normal modes of the molecule. materialsciencejournal.org The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, the computed frequencies are uniformly scaled using empirical scaling factors. nih.gov

The theoretical spectra for this compound would allow for the assignment of specific vibrational modes to the observed peaks in experimental FT-IR and FT-Raman spectra. malayajournal.orgnih.gov Key vibrational modes in this molecule would include:

N-H stretching and bending modes from the aniline amine group.

C-H stretching and bending modes in the aromatic rings.

C-N and C-C stretching vibrations within the molecular backbone.

C-Cl stretching and bending modes associated with the chlorophenyl ring.

Ring breathing and deformation modes characteristic of the phenyl groups.

A complete assignment is often facilitated by Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a specific vibrational mode. researchgate.net

Computed NMR Chemical Shifts and Isotropic Values

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. modgraph.co.uk This approach calculates the isotropic magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C). libretexts.org

The theoretical chemical shift (δ) is then determined by referencing the calculated isotropic shielding value of the nucleus in the molecule (σsample) to the shielding value of a reference standard, typically Tetramethylsilane (TMS), calculated at the same level of theory (σref). The relationship is given by:

δ = σref - σsample

These calculations can predict the ¹H and ¹³C NMR spectra of this compound. kit.edu The predicted shifts are sensitive to the electronic environment of each nucleus, providing validation for the calculated molecular structure. In solid-state NMR, the anisotropy of the chemical shift tensor provides further structural information, though in liquid-phase NMR, rapid molecular tumbling averages this to the isotropic value. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. ohio-state.edu

For this compound, TD-DFT calculations would identify the key electronic transitions, which are typically π → π* and n → π* in nature. The results allow for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. Comparing the simulated spectrum with experimental data helps validate the chosen computational method and provides insight into the electronic structure of the molecule. aps.org The accuracy of TD-DFT predictions depends on the choice of the functional and basis set.

Thermodynamic Properties Calculation and Analysis

Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule as a function of temperature. nist.gov These properties are derived from the vibrational frequencies calculated using DFT. By applying principles of statistical mechanics, key thermodynamic functions can be computed, including:

Heat Capacity (Cp,m)

Entropy (Sm)

Enthalpy (Hm)

These properties are typically calculated at a standard pressure (1 atm) over a range of temperatures. The calculations reveal correlations between the thermodynamic functions and temperature. nih.gov For instance, heat capacity and entropy generally increase with temperature. Such theoretical data is valuable, especially when experimental measurements are unavailable. acs.orgnist.gov

Lack of Specific Research Data Precludes Article Generation for this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of specific published research on the compound This compound corresponding to the requested computational and theoretical investigations. The user's strict instructions to focus solely on this compound and adhere to a detailed outline involving advanced computational analysis cannot be fulfilled with scientifically accurate and verifiable data.

The required sections for the article included:

Intermolecular Interactions and Crystal Packing Studies: This necessitates crystallographic data to perform analyses like Hirshfeld Surface Analysis and to study hydrogen bonding and van der Waals interactions. No published crystal structure for this compound could be located. While studies exist for similar molecules, such as isomers with a 4-chlorophenyl group, using this data would violate the directive to focus exclusively on the specified compound.

Nonlinear Optical (NLO) Properties and Photophysical Behavior: The calculation of properties such as the electric dipole moment, polarizability, and first and second-order hyperpolarizability requires dedicated quantum chemical computational studies. The literature contains general theoretical studies on substituted anilines, but none provide specific calculated values for this compound.

Solvent Effects on Molecular Structure and Properties: Analysis of solvent effects is also a computational task, typically using models like the Polarizable Continuum Model (PCM). As with the NLO properties, no specific studies applying these methods to this compound were found.

Without primary research data from experimental crystallographic studies or dedicated computational chemistry papers on this compound, it is impossible to generate a thorough, informative, and scientifically accurate article that includes the required data tables and detailed findings as per the user's instructions. Proceeding with information from related but distinct compounds would contradict the core requirement of focusing solely on this compound. Therefore, the generation of the requested article is not possible at this time.

Applications in Advanced Materials and Chemical Biology

Utilization as Intermediates in Pharmaceutical Chemistry

Precursors for Tyrosine Kinase Inhibitors

The general structural motif of anilino-quinazolines and related heterocyclic systems is central to a major class of tyrosine kinase inhibitors (TKIs). While many prominent TKIs like Lapatinib, Sorafenib, and Nilotinib utilize various substituted aniline (B41778) precursors, they are not directly synthesized from 4-(3-Chlorophenyl)aniline. For instance, Sorafenib's synthesis involves 4-chloro-3-(trifluoromethyl)aniline, and Lapatinib analogs are often prepared from 3-chloro-4-(benzyloxy)aniline derivatives. google.com

However, the broader class of chlorophenyl-substituted anilines is integral to kinase inhibitor design. Research into novel kinase inhibitors has explored scaffolds derived from related structures. For example, phenylpyrazolopyrimidine derivatives have been synthesized and evaluated as inhibitors of several tyrosine kinases, including c-Src, Btk, and Lck. mdpi.com In these studies, a 4-chlorophenyl group was shown to be a key feature in compounds that inhibited the proliferation of various cancer cell lines. mdpi.com Similarly, the development of Src kinase inhibitors based on the 4-phenylamino-3-quinolinecarbonitrile scaffold highlights the importance of the substituted aniline framework in achieving potent and selective kinase inhibition. nih.govresearchgate.net

Role in Anticancer and Anti-inflammatory Drug Synthesis

The this compound scaffold is a key component in the synthesis of novel compounds with potential anticancer and anti-inflammatory properties. Its structure is incorporated into various heterocyclic systems known to exhibit biological activity.

Research has demonstrated that derivatives of 1,2,4-oxadiazole (B8745197) containing a 3-chlorophenyl group can exhibit cytotoxic effects against cancer cell lines, often by inducing apoptosis. The chlorophenyl substitution is noted to enhance the biological activity of the oxadiazole ring. Furthermore, quinazolinone derivatives synthesized using chlorophenyl-containing anilines have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Other research has focused on pyrrole (B145914) derivatives, where the incorporation of a 4-(4-chlorophenyl) group led to compounds evaluated for anti-inflammatory activity. scirp.org

Derivative ClassSpecific Compound ExampleTarget ApplicationObserved Finding
1,2,4-Oxadiazole4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]anilineAnticancerDerivatives show cytotoxic effects against various cancer cell lines.
Quinazolinone3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-oneAnti-inflammatoryCompounds tested for in vitro cyclooxygenase (COX) inhibition activity. researchgate.net
Pyrrole2-Amino-4-(4-chlorophenyl)-1-(substituted)-1H-pyrrole-3-carbonitrileAnti-inflammatorySynthesized and evaluated as potential anti-inflammatory agents. scirp.org
Quinazoline (B50416)(E)-3-(4-Chlorophenyl)-1-(4-((2-phenylquinazolin-4-yl)amino)phenyl)prop-2-en-1-oneAnticancerSynthesized as part of a series of novel quinazoline derivatives evaluated for antitumor activity. mdpi.com

Development of Antimalarial Agents

In the search for new treatments for malaria, researchers have targeted the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a critical enzyme in the parasite's fatty acid synthesis pathway. nih.govmalariaworld.org Studies in this area have prominently featured the compound 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI), which shares structural similarities with triclosan, a known ENR inhibitor. nih.govresearchgate.net Research has demonstrated that ANI can inhibit the PfENR enzyme and shows antiplasmodial activity, which can be enhanced when combined with existing drugs like artesunate (B1665782) or chloroquine. nih.govnih.gov

While direct research on this compound as a PfENR inhibitor is not as widely documented, related synthetic strategies highlight the importance of the chlorophenyl aniline scaffold. For instance, a palladium-catalyzed Suzuki reaction has been used to introduce a 4-chlorophenyl moiety into a 4-hydroxyaniline side chain to create analogues of the antimalarial drug tebuquine, demonstrating the utility of this structural component in developing novel antimalarial agents. acs.org

Potential in Neuropharmacology and Antidepressant Research

The 3-chlorophenyl structural motif is a key feature in several compounds active in the central nervous system. A prominent example is the antidepressant drug Trazodone (B27368), which is chemically known as 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1, 2, 4-triazolo [4,3-a] pyridine-3- (2H)-one. globalresearchonline.netscholarsresearchlibrary.com The synthesis of Trazodone and its analogues generally starts from 1-(3-chlorophenyl)piperazine, which is itself prepared from 3-chloroaniline (B41212). globalresearchonline.netscholarsresearchlibrary.com These compounds often act as antagonists at serotonin (B10506) receptors, such as the 5-HT2A receptor. scholarsresearchlibrary.comresearchgate.net

Further research has explored derivatives like 4-[4-(3-chlorophenyl)piperazin-1-yl]aniline, a compound that directly incorporates the biphenyl-like structure of this compound with a piperazine (B1678402) linker. ontosight.ai Such compounds are of interest in medicinal chemistry for their potential to interact with biological targets involved in neurological disorders. ontosight.ai Additionally, studies on trazodone analogues with a hexyl chain have shown a high affinity for the 5-HT1A receptor, indicating the continued relevance of the 3-chlorophenylpiperazine core in the development of new antidepressant candidates. mdpi.com

Agents in Antimicrobial Development

Aniline derivatives are a well-established class of compounds investigated for their potential antimicrobial properties against various bacterial and fungal strains. ontosight.ai The incorporation of halogen atoms, such as chlorine, into the aniline structure can enhance antimicrobial efficacy.

Derivatives of this compound have been explored in the synthesis of new antimicrobial agents. For example, novel thiopyrimidine derivatives incorporating a 4-(3-chlorophenyl) group have been synthesized and evaluated for their activity against bacterial strains. mdpi.com Similarly, the synthesis of quinoxaline (B1680401) derivatives, which are known to possess a wide range of therapeutic applications including antibacterial activity, can involve the use of chloro-aniline precursors. In one study, 3-Chloro-N-(4-chlorophenyl)quinoxalin-2-amine was synthesized by reacting 2,3-dichloroquinoxaline (B139996) with p-chloroaniline. mdpi.com These examples underscore the utility of the chlorophenyl aniline scaffold as a foundational element for developing new classes of antimicrobial compounds.

Derivative ClassSpecific Compound ExampleTested ActivityKey Finding
1,2,4-Oxadiazole4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]anilineAntimicrobialShowed substantial inhibition against multiple bacterial strains.
Thiopyrimidine4-(3-Chlorophenyl)-2-Mercapto-6-Oxo-1,6-Dihydropyrimidine-5-CarbonitrileAntibacterialEvaluated for MIC and MBC values against Klebsiella pneumoniae. mdpi.com
Quinoxaline3-Chloro-N-(4-chlorophenyl)quinoxalin-2-amineAntibacterialSynthesized as part of a series of new substituted quinoxalines with potential antimicrobial activity. mdpi.com

Advanced Materials Science Applications

The application of this compound extends beyond pharmaceuticals into the field of materials science. Its biphenyl (B1667301) structure imparts rigidity and desirable electronic properties, making it a candidate for the synthesis of advanced materials such as specialized polymers and dyes. ontosight.ai The presence of both the chloro and amino functional groups allows it to be used as a monomer or an intermediate in polymerization reactions and in the synthesis of complex organic dyes. solubilityofthings.com

Furthermore, aromatic amines that contain electron-withdrawing substituents, such as the chloro group in this compound, are of interest for the development of functional materials for electronic applications. There is potential for this compound and its derivatives to be explored as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the molecule are critical for performance. smolecule.com

Polymer Synthesis and Functionalization

The unique properties of this compound lend themselves to the synthesis and modification of various polymers, including those with conductive properties, polyurethane cationomers, and fluorinated polymers. Its biphenyl structure contributes to the creation of advanced materials.

Conductive Materials: Conductive polymers, such as polyaniline (PANI), are synthesized from aniline monomers. nih.govtubitak.gov.tr The polymerization process typically requires an acidic medium, which can be achieved using protonic acids or Lewis acids. nih.govtubitak.gov.tr The resulting polymers possess electrical conductivity due to the movement of electrons along the polymer chain. researchgate.netiarjset.com The incorporation of substituted anilines, like this compound, can modify the properties of the resulting conductive polymers.

Polyurethane Cationomers: Polyurethane cationomers are a class of polymers that possess positively charged groups in their backbone. d-nb.infodtic.mil Their synthesis often involves the reaction of diisocyanates with polyols and a chain extender containing an amine group. d-nb.infonih.gov This amine can then be quaternized to introduce the cationic charge. The inclusion of fluorinated segments can lower the surface free energy of the resulting polyurethane coatings. nih.gov

Fluorinated Polymers: The introduction of fluorine into polymer structures can impart desirable properties such as increased thermal stability and chemical resistance. nih.gov In the context of polyurethanes, fluorinated diols or diisocyanates can be used in the polymerization process. nih.gov

Dye and Pigment Development

Azo dyes are a significant class of colorants synthesized through the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. plantarchives.orgnih.gov The resulting azo compounds are characterized by the presence of one or more azo groups (-N=N-). The color of the dye is determined by the specific aromatic structures linked by the azo group. The synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester, often involves heterocyclic amines. cbijournal.com

Organic Light-Emitting Diode (OLED) Materials

Organic Light-Emitting Diodes (OLEDs) are devices that utilize organic compounds to produce light. uniss.it The development of efficient and stable OLED materials is a key area of research. Heterocyclic compounds and molecules with specific electronic properties are often employed in the light-emitting layers of OLEDs. uniss.itscribd.com The biphenyl structure present in this compound makes it a candidate for use as a building block in the synthesis of materials for OLED applications. scribd.com

Agrochemical Formulations: Herbicides and Pesticides

The structural motifs found in this compound are also present in certain agrochemicals. For instance, some phenylamide herbicides are known to decompose into chloroanilines. epa.gov The development of new herbicides and pesticides is an ongoing area of research, with a focus on creating compounds with high efficacy and specific modes of action.

Biochemical and Biological System Research

The interactions of small molecules with biological systems are a cornerstone of chemical biology and drug discovery. This compound and related compounds have been investigated for their interactions with enzymes and receptors.

Enzyme Interaction Studies

Aniline Dioxygenase: This enzyme is involved in the biodegradation of aniline and its derivatives. nih.govillinois.edu It catalyzes the conversion of aniline to catechol. nih.gov The substrate specificity of aniline dioxygenase is a subject of study, with research focusing on how different substituted anilines interact with the enzyme's active site. nih.govillinois.edu

Catechol 2,3-Dioxygenase: This enzyme plays a role in the breakdown of aromatic compounds by cleaving the aromatic ring of catechols. nih.gov Studies have investigated the activity of this enzyme on various substituted catechols, including chlorocatechols. nih.govresearchgate.net

Receptor Binding Investigations

Serotonin and Dopamine (B1211576) Receptors: The serotonin and dopamine systems are critical for neurotransmission in the central nervous system. nih.govmdpi.com Many therapeutic agents target these receptors to treat a variety of neurological and psychiatric disorders. Research has explored how different chemical structures, including those with chlorophenyl groups, bind to various serotonin (e.g., 5-HT₂) and dopamine (e.g., D₂, D₄) receptor subtypes. mdpi.comresearchgate.netnih.gov The affinity and selectivity of these compounds for different receptor subtypes are key parameters in these investigations. mdpi.comresearchgate.net

Molecular Docking Studies and Target Identification (e.g., MAO-B, InhA Inhibitors)

Molecular docking simulations have been instrumental in identifying and characterizing the binding of this compound derivatives to biological targets like MAO-B and InhA, providing insights into their potential as therapeutic agents.

For MAO-B , an enzyme implicated in neurodegenerative disorders such as Parkinson's disease, derivatives of this compound have been investigated as potential inhibitors. asiapharmaceutics.infoasiapharmaceutics.info Docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives revealed that many of these compounds exhibit strong binding affinities to the MAO-B enzyme. asiapharmaceutics.infoasiapharmaceutics.info Notably, certain derivatives showed higher binding energies than standard MAO-B inhibitors like selegiline, rasagiline, and safinamide, suggesting their potential for treating Parkinson's disease. asiapharmaceutics.infoasiapharmaceutics.info The crystal structure of human MAO-B in complex with a chlorophenyl-chromone-carboxamide (PDB ID: 6FW0) has provided a detailed view of the binding site, showing the inhibitor located in the active site cavity near the FAD cofactor. rcsb.org This structural information is crucial for the rational design of new inhibitors.

In the context of InhA , a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis, derivatives of this compound have also been explored. The development of direct InhA inhibitors is a critical strategy to combat drug-resistant tuberculosis, as the current frontline drug isoniazid (B1672263) requires activation by the KatG enzyme, which can be mutated in resistant strains. frontiersin.orgnih.govfrontiersin.org Synthesis and evaluation of quinoline-isatin conjugates derived from 3-chloroaniline have identified compounds with promising anti-tubercular activity. mdpi.com Similarly, studies on 2-(4-((3-chlorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile have demonstrated its potential against M. tuberculosis. nih.gov Furthermore, N′-(2-(3-Chlorophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides have been identified as dual inhibitors of both enoyl ACP reductase and DHFR enzymes. mdpi.com

Structure-Activity Relationship (SAR) and Ligand-Protein Interaction Analysis

The structure-activity relationship (SAR) and ligand-protein interactions of this compound derivatives have been extensively studied to understand the key molecular features driving their inhibitory potency and selectivity.

For MAO-B inhibitors , the position of the chlorine atom on the phenyl ring is a critical determinant of activity. Studies on chromone (B188151) 3-phenylcarboxamides have shown that derivatives with a 3-chlorophenyl substituent exhibit potent and selective MAO-B inhibition. researchgate.net For instance, N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide was identified as a highly potent MAO-B inhibitor. researchgate.net The analysis of the crystal structure of a chlorophenyl-chromone-carboxamide bound to MAO-B revealed that the inhibitor fits into the hydrophobic active site and forms key hydrogen bonds with residues such as Tyr435 and Cys172. rcsb.org The chlorophenyl ring has been observed to engage in H-π interactions within the active site. nih.gov The amide spacer and the direct linkage of the carbonyl group to the γ-pyrone ring in chromone derivatives are also important for activity. researchgate.net

The following table summarizes the inhibitory activity of selected 3-chlorophenyl-containing derivatives against MAO-B:

Compound NameTargetIC50 (µM)Reference
N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamideMAO-B0.403 researchgate.net
(E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)-propan-1-oneMAO-B- nih.gov

In the realm of InhA inhibitors , SAR studies of quinoline-triazole hybrids have shown that substitutions on the phenyl ring significantly influence anti-tubercular activity. frontiersin.orgnih.gov For instance, a 6-chloroquinoline (B1265530) derivative with a 4-chlorophenyl substituent demonstrated high activity against M. tuberculosis. frontiersin.orgnih.gov Docking studies of N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives, including a 3-chloroaniline derivative, have provided insights into their binding modes within the InhA active site. nih.gov The interactions of these inhibitors are often with the NADH cofactor and key amino acid residues in the binding pocket. orientjchem.org The development of pyrrolidine (B122466) carboxamides as InhA inhibitors has also highlighted the importance of substituents on the phenyl ring for achieving potent inhibition. nih.gov

The table below presents the minimum inhibitory concentration (MIC) of selected 3-chloroaniline derivatives against M. tuberculosis:

Compound NameTarget StrainMIC (µg/mL)Reference
2-(4-((3-Chlorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-11)Mtb H37Rv- nih.gov
6-chloroquinoline derivative with 4-chlorophenyl substituent (5n)M. tuberculosis12.5 frontiersin.orgnih.gov

Q & A

What are the established synthetic routes for 4-(3-Chlorophenyl)aniline, and how can reaction conditions be optimized for higher yields?

Level: Basic
Methodological Answer:
this compound can be synthesized via diazotization of 3-chloroaniline followed by coupling with an appropriate arylboronic acid under Suzuki-Miyaura conditions. Key parameters for optimization include:

  • Temperature control : Maintain 0–5°C during diazotization to minimize side reactions.
  • Catalyst selection : Use Pd(PPh₃)₄ for efficient cross-coupling .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) improves purity. Yield improvements (up to 90%) are achievable by adjusting stoichiometry and reaction time .

How can spectroscopic techniques (FT-IR, NMR) distinguish this compound from structural analogs?

Level: Basic
Methodological Answer:

  • FT-IR : The C-Cl stretch appears at ~750 cm⁻¹, while N-H stretches (primary amine) are observed at 3400–3100 cm⁻¹. Diazonium intermediates show N=N stretches at ~1260 cm⁻¹ .
  • ¹H NMR : Aromatic protons adjacent to the chloro group resonate as doublets at δ 7.2–7.4 ppm (J = 8.5 Hz). The amine protons (NH₂) appear as a broad singlet at δ 4.8–5.2 ppm but may be absent in D₂O-exchanged samples .
  • ¹³C NMR : The chloro-substituted carbon appears at δ 125–130 ppm, distinct from non-halogenated analogs .

What enzymatic degradation pathways are reported for chlorinated anilines, and how can these inform ecotoxicological studies?

Level: Advanced
Methodological Answer:
Soil bacteria (e.g., Pseudomonas sp.) hydrolyze phenylcarbamate herbicides, releasing 3-chloroaniline derivatives. Key steps include:

  • Enzyme specificity : Carbamate hydrolases selectively cleave ester bonds, yielding 3-chloroaniline .
  • Analytical validation : Monitor degradation via HPLC-MS (ESI+ mode; m/z 128 [M+H]⁺ for 3-chloroaniline) .
  • Contradictions : Some studies report incomplete degradation under anaerobic conditions, highlighting the need for multi-omics approaches (metagenomics/metabolomics) to resolve pathway variations .

How does the crystal packing of this compound derivatives influence their physicochemical properties?

Level: Advanced
Methodological Answer:
X-ray diffraction studies of derivatives (e.g., 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline) reveal:

  • Intermolecular interactions : Hydrogen bonds (N-H⋯O, C-H⋯Cl) stabilize monoclinic packing (space group P2₁/c) .
  • Torsional angles : The dihedral angle between aromatic rings (e.g., 42.5°) affects solubility and melting points (observed mp: 267–270°C for pyrazole derivatives) .
  • Thermodynamic stability : Lattice energy calculations (Density Functional Theory, DFT) correlate with experimental thermal gravimetric analysis (TGA) data .

What computational strategies are effective for predicting the reactivity of this compound in electrophilic substitution reactions?

Level: Advanced
Methodological Answer:

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites. The chloro group directs substitution to the para position (Fukui function analysis) .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations show toluene enhances regioselectivity vs. polar solvents .
  • Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine predictive models .

How can conflicting spectroscopic data for this compound derivatives be resolved in structural elucidation?

Level: Advanced
Methodological Answer:

  • Multi-technique approach : Combine X-ray crystallography (for absolute configuration) with 2D NMR (HSQC, HMBC) to assign ambiguous signals .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace NH₂ proton environments in crowded spectra .
  • Case study : Discrepancies in FT-IR absorption for N-H stretches (e.g., broad vs. sharp peaks) are resolved by analyzing hydrogen-bonding patterns in crystal lattices .

What functionalization strategies enhance the bioactivity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Hydroxyethylation : React with ethylene oxide to form N,N-Bis(2-hydroxyethyl)-3-chloroaniline, improving solubility and antimicrobial activity (tested via MIC assays against E. coli) .
  • Diazocoupling : Introduce pyrazole moieties (e.g., 4-((3-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine) to enhance π-π stacking in nanocomposites .
  • Pharmacological potential : Structural analogs (e.g., TT001) show stress-response modulation in preclinical models via σ-1 receptor interactions .

What analytical challenges arise in quantifying trace this compound in environmental samples?

Level: Advanced
Methodological Answer:

  • Matrix interference : Soil extracts require SPE cleanup (C18 cartridges) before LC-MS/MS analysis (LOQ: 0.1 ppb) .
  • Derivatization : Use dansyl chloride to enhance fluorescence detection (λₑₓ = 340 nm, λₑₘ = 525 nm) .
  • Quality control : Spike recovery tests (90–110%) and isotope dilution (¹³C-labeled internal standards) validate accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.